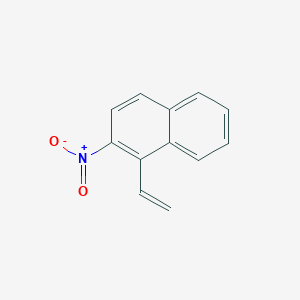

1-Ethenyl-2-nitronaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO2 |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

1-ethenyl-2-nitronaphthalene |

InChI |

InChI=1S/C12H9NO2/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13(14)15/h2-8H,1H2 |

InChI Key |

WWIMJVWYAZKZJU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC2=CC=CC=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 Ethenyl 2 Nitronaphthalene

Direct Functionalization Approaches

Direct functionalization aims to introduce a nitro group onto the 1-ethenylnaphthalene (1-vinylnaphthalene) molecule. This approach is conceptually straightforward but requires careful control to achieve the desired regioselectivity and to manage potential side reactions involving the reactive vinyl group.

Nitration of 1-Ethenylnaphthalene

The introduction of a nitro group onto the 1-ethenylnaphthalene ring is an example of electrophilic aromatic substitution. The success of this method hinges on controlling the reaction conditions to favor nitration at the desired position while minimizing side reactions.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. youtube.com The reaction is exothermic and requires careful temperature control to prevent over-nitration and the formation of byproducts. organic-chemistry.org For the nitration of naphthalene (B1677914), temperatures are often maintained around 50-60°C. nih.gov Alternative nitrating agents can also be employed, including nitric acid in acetic anhydride, which can sometimes offer different selectivity. Zeolite catalysts in the presence of fuming nitric acid have also been shown to improve the selectivity for 1-nitronaphthalene (B515781) from naphthalene. mdpi.com

Table 1: Common Reagent Systems for Aromatic Nitration

| Reagent System | Role of Components | Typical Conditions |

| Nitric Acid (HNO₃) & Sulfuric Acid (H₂SO₄) | HNO₃ is the source of the nitro group; H₂SO₄ is the catalyst to generate the nitronium ion (NO₂⁺). | Controlled temperature (e.g., 50-60°C), dropwise addition of nitrating mixture. |

| Nitric Acid (HNO₃) & Acetic Anhydride ((CH₃CO)₂O) | Forms acetyl nitrate, a less aggressive nitrating agent. | Can provide different selectivity compared to H₂SO₄. |

| Zeolite Catalysts & Fuming Nitric Acid | Zeolite acts as a shape-selective catalyst. | Can enhance regioselectivity. mdpi.com |

Regioselectivity and Isomer Distribution in Nitration Reactions

In the nitration of unsubstituted naphthalene, the electrophilic attack occurs preferentially at the 1-position (alpha-position) over the 2-position (beta-position), typically in a ratio of about 9:1. youtube.comstackexchange.com This preference is attributed to the greater resonance stabilization of the carbocation intermediate formed during attack at the 1-position, where the positive charge can be delocalized over the adjacent ring while maintaining its aromaticity in some resonance structures. stackexchange.com

The ethenyl (vinyl) group at the 1-position of naphthalene is an activating group and an ortho-, para- director in electrophilic aromatic substitution. quora.com This is due to the resonance delocalization of the pi electrons from the vinyl group into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. quora.com In the case of 1-ethenylnaphthalene, the positions ortho to the vinyl group are the 2- and 8-positions, and the para-position is the 5-position. Therefore, the introduction of the nitro group is expected to be directed to one of these positions. The steric hindrance from the adjacent vinyl group might influence the distribution between the ortho and para products.

Traditional nitration using nitric and sulfuric acids is typically carried out in a homogeneous phase. wikipedia.org However, heterogeneous systems using solid acid catalysts like zeolites have been explored to improve selectivity and ease of product separation. mdpi.com For instance, the nitration of naphthalene over modified BEA zeolite catalysts has been shown to enhance the regioselective formation of 1-nitronaphthalene. mdpi.com Such heterogeneous systems can offer environmental benefits by reducing the amount of acidic waste. A patent also describes the use of modified ZSM-5 and zeolite beta molecular sieves as catalysts for the nitration of naphthalene to produce α- and β-nitronaphthalene. google.com

A significant challenge in the direct nitration of 1-ethenylnaphthalene is the potential for side reactions involving the vinyl group. The strong acidic and oxidizing conditions of nitration can lead to the addition of the nitronium group or other species across the double bond. For example, the nitration of styrene (B11656) (phenylethene) can result in the formation of nitro-nitrato adducts across the vinyl group. wikipedia.org Similar side reactions would be expected with 1-ethenylnaphthalene, leading to a complex mixture of products that would require purification, likely through chromatographic methods. Furthermore, over-nitration to form dinitronaphthalene derivatives is also a possibility under harsh reaction conditions. organic-chemistry.org The purification of the desired 1-ethenyl-2-nitronaphthalene from unreacted starting material, other positional isomers of nitrated 1-ethenylnaphthalene, and byproducts from side-chain reactions would likely be a complex process. A Japanese patent describes the purification of vinylnaphthalene compounds from byproducts, highlighting the challenges in obtaining pure material. google.com

Vinyl Group Introduction on Nitronaphthalene Scaffolds

An alternative synthetic strategy involves starting with a nitronaphthalene molecule and introducing the vinyl group at the desired position. This approach can offer better control over the final product's structure, as the position of the nitro group is pre-determined. This typically involves modern cross-coupling reactions or olefination reactions.

For the synthesis of this compound, this would likely start with a 2-nitronaphthalene (B181648) derivative functionalized at the 1-position, such as 1-bromo-2-nitronaphthalene (B1276244) or 2-nitro-1-naphthaldehyde.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In this context, 1-bromo-2-nitronaphthalene could be coupled with ethylene (B1197577) in the presence of a palladium catalyst and a base to form this compound. libretexts.org

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. nih.gov For this synthesis, 1-bromo-2-nitronaphthalene could be reacted with vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. researchgate.net

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orglibretexts.org To synthesize this compound via this route, one would start with 2-nitro-1-naphthaldehyde and react it with a methylenetriphenylphosphorane (B3051586) (a Wittig reagent). masterorganicchemistry.com The synthesis of 2-nitro-1-naphthaldehyde itself can be challenging; however, methods for the synthesis of related compounds like 2-hydroxy-1-naphthaldehyde (B42665) are known, which could potentially be converted to the desired starting material. researchgate.netchemicalbook.com

Table 2: Comparison of Synthetic Routes for Vinyl Group Introduction

| Reaction | Starting Nitronaphthalene Derivative | Key Reagents | Advantages |

| Heck Reaction | 1-Bromo-2-nitronaphthalene | Ethylene, Palladium catalyst, Base | Direct vinylation. |

| Suzuki Coupling | 1-Bromo-2-nitronaphthalene | Vinylboronic acid or ester, Palladium catalyst, Base | Mild reaction conditions, high functional group tolerance. nih.gov |

| Wittig Reaction | 2-Nitro-1-naphthaldehyde | Methylenetriphenylphosphorane | Highly reliable for alkene formation. wikipedia.orglibretexts.org |

Strategies for Ethenylation Reactions

The introduction of an ethenyl group onto the naphthalene ring is a key transformation in the synthesis of this compound. Several powerful cross-coupling and olefination reactions are available for this purpose, including the Heck and Wittig reactions.

Heck Reaction:

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible Heck reaction would involve the coupling of a 1-halo-2-nitronaphthalene with ethylene gas or a protected ethylene equivalent. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. libretexts.org

Table 1: Hypothetical Heck Reaction Conditions for this compound Synthesis

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-Bromo-2-nitronaphthalene |

| Alkene Source | Ethylene gas |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (B44618) (PPh₃) |

| Base | Triethylamine (Et₃N) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

Wittig Reaction:

The Wittig reaction provides an alternative route to alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). wikipedia.orglibretexts.org To synthesize this compound via this method, a suitable precursor would be 2-nitro-1-naphthaldehyde. This aldehyde can then be reacted with methylenetriphenylphosphorane (Ph₃P=CH₂), a Wittig reagent that introduces a methylene (B1212753) group. wikipedia.org

The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. organic-chemistry.org The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. organic-chemistry.org A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org The Wittig reagent is known to tolerate various functional groups, including aromatic nitro groups. libretexts.org

Table 2: Hypothetical Wittig Reaction Conditions for this compound Synthesis

| Parameter | Condition |

|---|---|

| Carbonyl Compound | 2-Nitro-1-naphthaldehyde |

| Wittig Reagent | Methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

Multi-Step Synthetic Strategies and Precursor Chemistry

The synthesis of this compound often necessitates a multi-step approach, starting from more readily available precursors. The choice of starting material and the sequence of reactions are crucial for a successful synthesis.

Synthesis via Nitrogen-to-Carbon Transmutation (e.g., from isoquinoline (B145761) derivatives)

While not a direct route to this compound, the transmutation of nitrogen heterocycles into carbocyclic aromatic compounds represents an innovative synthetic strategy. For instance, substituted naphthalenes can be accessed from isoquinoline derivatives. This approach, however, is more suited for the synthesis of the naphthalene core itself rather than the direct introduction of the specific functional groups in the desired positions for this compound.

Transformations from Aminonaphthalene or Halonaphthalene Precursors

A more practical approach involves the use of aminonaphthalene or halonaphthalene precursors.

From Halonaphthalene Precursors: A common strategy would begin with the nitration of naphthalene. Direct nitration of naphthalene typically yields 1-nitronaphthalene as the major product, with a smaller amount of 2-nitronaphthalene. scitepress.orgyoutube.com To obtain the desired 2-nitro substitution pattern, one might need to start with a pre-functionalized naphthalene or employ specific catalytic conditions that favor the formation of the 2-nitro isomer. mdpi.com Once 2-nitronaphthalene is obtained, it can be halogenated at the 1-position. This 1-halo-2-nitronaphthalene can then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck, Suzuki, or Stille reaction, to introduce the ethenyl group.

Suzuki Coupling: This reaction would involve the coupling of 1-bromo-2-nitronaphthalene with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. libretexts.org

Stille Coupling: This method uses a vinyltin (B8441512) reagent, such as vinyltributyltin, to couple with the 1-halo-2-nitronaphthalene under palladium catalysis. wikipedia.orgorganic-chemistry.org

From Aminonaphthalene Precursors: An alternative route could start with an appropriately substituted aminonaphthalene. For example, one could start with 1-amino-2-nitronaphthalene. The amino group can be converted to a diazonium salt, which can then be transformed into a halide (Sandmeyer reaction) for subsequent cross-coupling. Alternatively, direct conversion of the amino group to other functionalities that can then be elaborated to an ethenyl group might be possible, though likely more complex. It's important to note that the synthesis of 2-naphthylamine (B18577) derivatives is often avoided due to their carcinogenicity. nih.govwho.int

Role of Protective Groups in Complex Syntheses

In multi-step syntheses, protecting groups can be essential to prevent unwanted side reactions. For instance, if a synthetic route involves harsh conditions that could affect the nitro group, it might be introduced at a later stage. However, the nitro group is generally robust. More commonly, protecting groups might be employed if other reactive functional groups are present on the naphthalene ring that could interfere with the ethenylation or nitration steps. For example, if a hydroxyl or amino group were present elsewhere on the ring, it would likely need to be protected during the cross-coupling or nitration reactions.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the modern synthetic routes for this compound.

Palladium Catalysis: As discussed, palladium catalysts are crucial for Heck, Suzuki, and Stille reactions. The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the ligand (e.g., triphenylphosphine, other phosphine ligands, or N-heterocyclic carbenes) can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org

Catalysis in Nitration: While classical nitration uses a mixture of nitric and sulfuric acids, catalytic methods are being developed to improve selectivity and reduce waste. scitepress.org Zeolite catalysts, for instance, have been shown to influence the regioselectivity of naphthalene nitration. mdpi.com

Copper Catalysis: Copper-catalyzed reactions are also emerging as powerful tools in organic synthesis. For instance, copper-catalyzed N-vinylation has been reported, and similar principles might be adaptable for C-vinylation under specific conditions. organic-chemistry.org

The development of more efficient and selective catalytic systems will continue to be a key area of research for the synthesis of complex molecules like this compound.

Solid Acid Catalysts in Nitration Reactions

Traditional nitration methods often employ a hazardous mixture of concentrated nitric and sulfuric acids. docbrown.infochegg.com Modern synthetic chemistry, however, increasingly utilizes solid acid catalysts to mitigate these risks and improve reaction control. Solid acid catalysts, such as zeolites, sulfated metal oxides, and supported heteropoly acids, offer an environmentally benign and reusable alternative, often leading to enhanced regioselectivity and milder reaction conditions. mdpi.com

In the context of synthesizing this compound, a plausible route involves the direct nitration of 1-ethenylnaphthalene. Here, the choice of catalyst is crucial for directing the nitro group to the C-2 position. Zeolites, with their shape-selective porous structures, are particularly promising. For instance, studies on the mononitration of naphthalene have shown that zeolite catalysts can significantly influence the isomer distribution. HBEA zeolite, in particular, has demonstrated high selectivity for 1-nitronaphthalene over the 2-nitro isomer. mdpi.com By modifying the zeolite structure and reaction conditions, it is conceivable to steer the nitration of 1-ethenylnaphthalene towards the desired 2-nitro product, minimizing the formation of other isomers. The vinyl group at C-1 is an ortho-, para-director, which would favor nitration at the 2- and 4-positions. The inherent steric hindrance at the peri-position (C-8) and the electronic properties of the naphthalene system would also influence the final product distribution.

Research into the nitration of substituted naphthalenes using solid acids indicates that factors such as pore size, acid site density, and the nature of the nitrating agent are critical. For example, using nitrogen dioxide (NO₂) in conjunction with a solid superacid catalyst like sulfated zirconia has been effective for the nitration of 1-nitronaphthalene, suggesting its potential applicability for other naphthalene derivatives. researchgate.netresearchgate.net

| Catalyst | Conversion (%) | Selectivity for 1-Nitronaphthalene (%) | Selectivity for 2-Nitronaphthalene (%) |

|---|---|---|---|

| None | 98.1 | 90.5 | 9.5 |

| HZSM-5 | 99.2 | 93.2 | 6.8 |

| HBEA | 99.5 | 94.1 | 5.9 |

| HY | 99.3 | 92.8 | 7.2 |

Transition Metal Catalysis for Vinyl Functionalization

An alternative synthetic pathway to this compound involves the introduction of the vinyl group onto a pre-existing 2-nitronaphthalene scaffold. This is typically achieved through transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. researchgate.net The Mizoroki-Heck reaction and the Suzuki-Miyaura coupling are two of the most prominent methods for this type of transformation. wikipedia.orgorganic-chemistry.org

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In this approach, a precursor such as 1-bromo-2-nitronaphthalene or 1-iodo-2-nitronaphthalene (B179737) would be reacted with a vinylating agent like ethylene or a vinyl organometallic reagent. The choice of catalyst, ligands, base, and solvent is critical to achieving high yields and avoiding side reactions. The reaction is known for its excellent stereoselectivity, typically affording the trans-substituted alkene. organic-chemistry.org

The Suzuki-Miyaura coupling offers another robust method, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would entail coupling 1-halo-2-nitronaphthalene with a vinylboronic acid or a vinylboronate ester. The Suzuki reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org Research on Suzuki couplings with naphthalene-based systems has demonstrated its effectiveness in creating aryl-substituted naphthalenes, indicating its applicability for vinylation as well. researchgate.net

| Reaction | Typical Substrates | Catalyst | Advantages | Considerations |

|---|---|---|---|---|

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Palladium Complex | High stereoselectivity, atom economy. wikipedia.orgorganic-chemistry.org | Requires a base, potential for side reactions. |

| Suzuki Coupling | Aryl/Vinyl Halide + Vinylboronic Acid/Ester | Palladium Complex | Mild conditions, high functional group tolerance, low toxicity of reagents. organic-chemistry.orgwikipedia.org | Requires stoichiometric base, pre-synthesis of boronic acid. |

Ionic Liquid Systems for Enhanced Selectivity and Yield

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.netrsc.org In nitration reactions, ionic liquids can enhance reaction rates and improve regioselectivity. The choice of the cation and anion of the ionic liquid can influence the reaction environment, affecting the activity of the nitrating species.

For the synthesis of this compound via nitration, employing an ionic liquid as the solvent could offer significant advantages over conventional organic solvents. Studies on the nitration of aromatic compounds in ionic liquids have shown that these systems can facilitate the reaction and, in some cases, be recycled, reducing waste. For example, chloroaluminate(III)-based ionic liquids have been used for the alkylation of naphthalene, demonstrating their utility as Lewis acidic media for electrophilic aromatic substitutions. researchgate.net The use of specific ionic liquids could potentially stabilize the reaction intermediates that lead to the desired 2-nitro isomer, thereby enhancing the selectivity of the nitration of 1-ethenylnaphthalene.

Reaction Optimization and Yield Enhancement

Parameter Space Exploration (Temperature, Solvent, Concentration, Stoichiometry)

Optimizing the synthesis of this compound requires a systematic exploration of the reaction parameter space. Key variables include temperature, solvent, reactant concentrations, and stoichiometry.

Temperature: Nitration reactions are typically exothermic, and temperature control is critical for safety and selectivity. researchgate.net For the nitration of naphthalene, reactions are often conducted at controlled temperatures (e.g., 50-60°C) to favor mononitration and prevent the formation of dinitro products. prepchem.com Lowering the temperature can sometimes increase regioselectivity. For instance, in the nitration of naphthalene over HBEA-25 zeolite, a reaction temperature of -15°C was found to be optimal for maximizing the yield of 1-nitronaphthalene. mdpi.com

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stability of reaction intermediates, thereby affecting reaction rates and selectivity. In the nitration of naphthalene, solvents like 1,2-dichloroethane (B1671644) have been shown to be effective. mdpi.com For transition metal-catalyzed vinylation, solvents such as DMF, acetonitrile (B52724), and toluene (B28343) are commonly employed.

Concentration and Stoichiometry: The relative amounts of the naphthalene substrate, nitrating agent, and catalyst must be carefully controlled. In nitration, using an excess of the nitrating agent can lead to over-nitration. The stoichiometry of the catalyst is also a key parameter to optimize for both catalytic activity and cost-effectiveness. In cross-coupling reactions, the ratio of the organohalide to the vinylating agent and the catalyst loading are crucial for achieving high conversion and yield.

| Parameter | Condition Range | Effect on Reaction |

|---|---|---|

| Temperature | -15°C to 60°C | Affects reaction rate and selectivity; higher temperatures can lead to byproducts. mdpi.comprepchem.com |

| Solvent | 1,2-dichloroethane, Acetic Anhydride, Petroleum Ether | Influences solubility and can affect isomer distribution. mdpi.comrsc.org |

| Nitrating Agent | HNO₃/H₂SO₄, Fuming HNO₃, NO₂ | The strength and nature of the agent impact reactivity and byproducts. docbrown.infonih.gov |

| Stoichiometry (Naphthalene:Nitrating Agent) | 1:1 to 1:1.5 | Excess nitrating agent can lead to dinitration. rsc.org |

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger scale presents several challenges, particularly for potentially hazardous reactions like nitration. catalysts.com

Heat Management: Nitration reactions are highly exothermic, and the risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency. researchgate.netewadirect.comresearchgate.net For a larger scale synthesis, robust cooling systems and controlled addition of reagents are essential. The use of continuous flow reactors can offer significant safety advantages by minimizing the reaction volume at any given time and providing superior heat transfer. acs.org

Mass Transfer: In heterogeneous systems, such as those employing solid acid catalysts or in liquid-liquid reactions, efficient mixing becomes more challenging on a larger scale. catalysts.comaiche.org Poor mass transfer can lead to localized "hot spots" and reduced reaction rates and yields. Therefore, the choice of reactor and agitation system is critical for a successful scale-up.

Catalyst Handling and Recovery: For syntheses involving solid acid catalysts or expensive transition metal catalysts, efficient recovery and reuse are important for economic viability. frontiersin.org On a larger scale, the practical aspects of catalyst filtration, washing, and reactivation need to be considered. The robustness and stability of the catalyst under prolonged reaction conditions are also key factors. catalysts.com

Process Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes understanding the thermal stability of reactants, intermediates, and products, as well as the potential for runaway reactions. researchgate.net For nitration, the accumulation of unreacted nitrating agent followed by a sudden temperature increase can be particularly dangerous.

Reactivity and Mechanistic Investigations of 1 Ethenyl 2 Nitronaphthalene

Reactivity of the Nitro Group

The nitro group (-NO₂) is the primary site of chemical transformation in 1-ethenyl-2-nitronaphthalene. Its strong electron-withdrawing character deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to its location. stackexchange.com Furthermore, the nitro group itself is susceptible to reduction, providing a pathway to various nitrogen-containing functional groups.

The reduction of the nitro group is one of the most significant reactions for nitroaromatic compounds, yielding valuable amino derivatives used in the synthesis of dyes and pharmaceuticals. nih.govwikipedia.org This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction, often proceeding through intermediate species such as nitroso and hydroxylamino derivatives. nih.govmdpi.com

Catalytic hydrogenation is a widely used, efficient, and environmentally friendly method for reducing nitroarenes. mdpi.com The reaction typically involves molecular hydrogen (H₂) in the presence of a metal catalyst. Two primary mechanistic pathways are generally considered for the hydrogenation of nitroaromatics: the direct pathway and the condensation pathway.

Direct Pathway: This route involves the stepwise addition of hydrogen to the nitro group. The nitro compound (Ar-NO₂) is first reduced to a nitroso derivative (Ar-NO), which is then further reduced to a hydroxylamino derivative (Ar-NHOH). The final step is the reduction of the hydroxylamino intermediate to the corresponding amine (Ar-NH₂). researchgate.net

Condensation Pathway (Haber's Mechanism): In this pathway, the intermediate nitroso and hydroxylamino species can condense to form an azoxy compound (Ar-N(O)=N-Ar). This azoxy intermediate is subsequently reduced to an azo compound (Ar-N=N-Ar) and then to a hydrazo compound (Ar-NH-NH-Ar) before final cleavage to the amino product. researchgate.net

The prevailing mechanism can depend on the catalyst, substrate, and reaction conditions. For instance, on non-noble metals like nickel, a different pathway involving the initial dissociation of the N–O bonds has been proposed. researchgate.netrsc.org This leads to a partially oxidized catalyst surface, followed by successive hydrogenation steps of the resulting nitrogen species to yield the aniline (B41778). researchgate.netrsc.org

| Catalyst | Support | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Palladium (Pd) | Carbon (Pd/C) | H₂, low pressure, room temp. | High activity, generally good selectivity for the amino group. |

| Platinum (Pt) | Carbon (Pt/C) | H₂, various pressures/temps | Very active, may sometimes lead to ring hydrogenation under harsh conditions. |

| Nickel (Ni) | Raney Ni | H₂, high pressure, elevated temp. | Cost-effective, but may require harsher conditions. Susceptible to poisoning. |

| Cobalt (Co) | Various supports | H₂, various conditions | Used in specific applications for selective reductions. acs.org |

A variety of chemical reducing agents can convert the nitro group to an amine. These methods are valuable in laboratory synthesis, especially when specific functional groups might be sensitive to catalytic hydrogenation conditions.

Common chemical reduction systems include:

Metals in Acidic Media: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a protic acid, typically hydrochloric acid (HCl). The metal acts as the electron donor, and the acid provides the protons for the reduction. This method is robust and widely used industrially. google.com

Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, but their high reactivity limits chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce a nitro group on its own but can be effective in the presence of a transition metal catalyst, such as Ni(PPh₃)₄, which enhances its reducing power. jsynthchem.com

Transfer Hydrogenation: This method uses a source other than H₂ gas to provide hydrogen, such as hydrazine, formic acid, or isopropanol, in the presence of a catalyst.

The primary product of these reductions is the corresponding amine, 1-ethenyl-2-aminonaphthalene. However, by carefully controlling the reaction conditions and the choice of reducing agent, it is sometimes possible to isolate the intermediate N-hydroxylamino derivative. mdpi.com

The electron-deficient nature of the naphthalene (B1677914) ring in this compound, caused by the nitro group, facilitates nucleophilic aromatic substitution (SNAr). A particularly important variant is the Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is formally replaced by a nucleophile. wikipedia.org This reaction is a powerful tool for C-H functionalization of aromatic rings. kuleuven.be

The mechanism of VNS begins with the attack of a nucleophile on an electron-deficient carbon atom of the nitroaromatic ring. organic-chemistry.org This addition step disrupts the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a σ-adduct or Meisenheimer complex. wikipedia.orglibretexts.orglibretexts.org

For 2-nitronaphthalene (B181648), nucleophilic attack occurs preferentially at the C1 or C3 positions (ortho to the nitro group). kuleuven.be The general pathway is as follows:

Addition: A carbanion (e.g., ⁻CH(Y)X, where Y is an electron-withdrawing group and X is a leaving group) adds to the naphthalene ring to form the Meisenheimer adduct. The negative charge is delocalized across the ring system and onto the nitro group, which is crucial for stabilizing the intermediate. libretexts.org

Elimination: A base removes a proton from the carbon where the nucleophile added. This is followed by the elimination of the leaving group (X⁻), which restores the aromaticity of the ring system. acs.org

This two-step sequence allows for the net substitution of a hydrogen atom. The reaction requires at least two equivalents of base: one to generate the carbanion and another to facilitate the elimination step. organic-chemistry.org

The regioselectivity and rate of nucleophilic attack are governed by both steric and electronic factors. researchgate.netrsc.orgrsc.org

Electronic Effects: The strongly electron-withdrawing nitro group at C2 activates the ring for nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the ortho (C1, C3) or para (C6) positions. In the case of 2-nitronaphthalene, attack occurs almost exclusively at the ortho positions. kuleuven.be The ethenyl group at C1 in this compound will modulate the electronic properties of the ring, but the directing effect of the nitro group remains dominant.

Interplay between Nitro and Ethenyl Functional GroupsWhile electronic interactions between nitro and ethenyl groups can be theorized, no specific experimental or computational studies on these effects in this compound were found.

Conjugation Effects and Aromaticity ModulationSpecific data on how the interplay between the nitro and ethenyl groups modulates the aromaticity of the naphthalene ring system in this molecule is not available.

Due to the lack of specific research findings for this compound, generating the requested article with the required depth and accuracy is not feasible. To do so would involve speculation based on the reactivity of analogous but distinct compounds, which would not meet the criteria of focusing solely on the specified molecule.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the reactivity and mechanistic investigations of the compound "this compound." Research databases and chemical literature provide extensive information on naphthalene and its simple nitro- and methyl- derivatives, but not on the specifically substituted compound requested.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound" as the detailed research findings, data, and mechanistic studies for this particular compound are not present in the public domain.

Information is available for related compounds, such as naphthalene itself, which can be used to discuss the general principles of the requested topics:

Electrophilic Aromatic Substitution Pathways: For the parent compound, naphthalene, electrophilic substitution such as nitration predominantly occurs at the C1 (alpha) position. stackexchange.compearson.com This preference is due to the greater stability of the carbocation intermediate (a Wheland intermediate) formed during the reaction, which can be stabilized by more resonance structures that preserve the aromaticity of the adjacent ring. stackexchange.comyoutube.com

Charge-Transfer Nitration Mechanisms: The nitration of naphthalene can proceed through a charge-transfer mechanism. This pathway involves the formation of a naphthalene cation radical as a key reactive intermediate, which then combines with nitrogen dioxide (NO₂) to form the isomeric Wheland intermediates. rsc.org These intermediates can then lead to the final nitronaphthalene products. rsc.org This mechanism can be initiated photochemically and often occurs under milder conditions than traditional electrophilic nitration. nih.gov

Kinetic and Thermodynamic Control: The concept of kinetic versus thermodynamic control is well-illustrated by the sulfonation of naphthalene. At lower temperatures (e.g., 80°C), the reaction is under kinetic control and preferentially yields 1-naphthalenesulfonic acid, the product that is formed faster. wordpress.com At higher temperatures (e.g., 160°C), the reaction is under thermodynamic control, allowing an equilibrium to be reached that favors the formation of the more stable 2-naphthalenesulfonic acid. wordpress.com

Without specific studies on this compound, any discussion on how the existing ethenyl and nitro groups would influence regioselectivity, reaction rates, and the interplay of kinetic and thermodynamic control would be purely speculative. The combined electronic effects (activating ethenyl group vs. deactivating nitro group) on the naphthalene ring system would create a complex reactivity pattern that requires experimental data for accurate description.

Advanced Spectroscopic Characterization of 1 Ethenyl 2 Nitronaphthalene

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the structural framework of a molecule. The spectra arise from the vibrations of molecular bonds, which are quantized and occur at specific frequencies. For 1-Ethenyl-2-nitronaphthalene, the spectra are expected to show characteristic bands corresponding to the naphthalene (B1677914) core, the nitro group, and the ethenyl (vinyl) substituent.

The vibrational spectrum of this compound can be interpreted by assigning observed bands to specific molecular motions. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to support these assignments by predicting vibrational frequencies and intensities. doi.orgresearchgate.net The key vibrational modes for this molecule are the stretching frequencies of the C-H, C=C, and N-O bonds.

N-O Stretching: The nitro group (–NO₂) vibrations are among the most characteristic in the infrared spectrum. They give rise to two distinct stretching bands: an asymmetric stretch (νas) at higher wavenumbers and a symmetric stretch (νs) at lower wavenumbers. For nitronaphthalene compounds, the symmetric N-O stretching vibration, often coupled with the C-N stretch, appears as a particularly intense peak near 1340-1350 cm⁻¹ in both IR and Raman spectra. doi.orgresearchgate.net The asymmetric stretch is typically found in the 1520-1530 cm⁻¹ region. researchgate.net

C-H Stretching: The C-H stretching vibrations are generally observed in the 3100-3000 cm⁻¹ region. libretexts.org This region can be complex, containing signals from both the aromatic C-H bonds of the naphthalene ring and the C-H bonds of the ethenyl group.

C=C Stretching: The stretching vibrations of carbon-carbon double bonds typically appear in the 1650-1500 cm⁻¹ region. libretexts.org For this compound, this includes the C=C stretch of the ethenyl substituent as well as the C=C stretching modes within the aromatic naphthalene rings. The conjugation between the ethenyl group and the naphthalene ring can influence the exact position of these bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| Asymmetric N-O Stretching | Nitro (R-NO₂) | 1530 - 1520 | Strong intensity in IR. researchgate.net |

| Symmetric N-O Stretching | Nitro (R-NO₂) | 1350 - 1340 | Very strong intensity in IR and Raman, often coupled with C-N stretching. doi.orgresearchgate.net |

| Aromatic C-H Stretching | Naphthalene Ring | 3100 - 3050 | Medium to weak intensity. |

| Vinylic C-H Stretching | Ethenyl Group | 3080 - 3020 | Medium to weak intensity. |

| Aromatic C=C Stretching | Naphthalene Ring | 1620 - 1500 | Multiple bands of variable intensity. libretexts.org |

| Vinylic C=C Stretching | Ethenyl Group | 1640 - 1620 | Medium intensity, position influenced by conjugation. |

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule. The orientation of the ethenyl and nitro groups relative to the naphthalene plane can affect the vibrational frequencies and intensities. For instance, the degree of π-conjugation between the ethenyl group and the aromatic ring is dependent on the dihedral angle between them. A more planar conformation would lead to stronger conjugation, potentially shifting the C=C stretching frequency.

Similarly, the orientation of the nitro group is known to be influenced by steric interactions with adjacent substituents. researchgate.net In related molecules like 1,1'-binaphthyl, spectroscopic studies have revealed the existence of different conformers (e.g., cis and trans) based on the analysis of low-frequency torsional modes and the resulting spectral patterns. scispace.com For this compound, different rotational isomers (rotamers) could theoretically exist, and their relative populations might be inferred by comparing experimental spectra with theoretical spectra calculated for each stable conformation. doi.org The presence of minor crystalline polymorphs or amorphous forms can also be detected, as these different solid-state arrangements produce distinct Raman spectral features. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, a complete structural assignment can be achieved.

The ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. The electron-withdrawing nitro group and the π-system of the ethenyl group exert significant influence on the chemical shifts of the nearby nuclei in the naphthalene ring.

¹H-NMR Spectrum: The aromatic region (typically δ 7.0-9.0 ppm) would show signals for the six protons on the naphthalene ring. The proton ortho to the nitro group (H3) is expected to be shifted significantly downfield due to the strong deshielding effect of the nitro group. The three protons of the ethenyl group would appear as a characteristic set of signals, typically in the δ 5.0-7.0 ppm range, with their exact shifts influenced by the anisotropic effects of the aromatic ring.

¹³C-NMR Spectrum: The ¹³C spectrum would display twelve distinct signals: ten for the naphthalene carbons and two for the ethenyl carbons. The carbon atom directly attached to the nitro group (C2) would be strongly deshielded (shifted downfield). The chemical shifts of the other naphthalene carbons are influenced by the substituent effects of both the nitro and ethenyl groups. acs.orgchemicalbook.com

| ¹H-NMR: Expected Chemical Shifts (δ ppm) | ¹³C-NMR: Expected Chemical Shifts (δ ppm) |

| ProtonExpected δ (ppm)Multiplicity |

Spin-spin coupling between adjacent non-equivalent protons provides crucial information about the connectivity and stereochemistry of the molecule. The splitting pattern and the magnitude of the coupling constants (J-values, measured in Hz) are key to this analysis. youtube.com

For the ethenyl group in this compound, the three protons exhibit distinct coupling patterns:

Trans Coupling (³J_trans_): The coupling between the two protons across the double bond in a trans relationship is typically the largest, in the range of 11-18 Hz. libretexts.org

Cis Coupling (³J_cis_): The coupling between protons in a cis relationship is smaller, generally 6-15 Hz. libretexts.org

Geminal Coupling (²J_gem_): The coupling between the two protons on the terminal CH₂ group is the smallest, usually < 5 Hz. libretexts.org

Analyzing these J-values allows for the unambiguous assignment of each of the three ethenyl protons. Furthermore, smaller long-range couplings (e.g., ⁴J) may be observed between the ethenyl protons and the adjacent aromatic proton (H3).

| Coupling Type | Interacting Protons | Typical J-value (Hz) |

| ³J_trans | Vinylic | 11 - 18 libretexts.org |

| ³J_cis_ | Vinylic | 6 - 15 libretexts.org |

| ²J_gem_ | Vinylic | 0 - 5 libretexts.org |

| ³J_ortho_ | Aromatic | 6 - 10 libretexts.org |

While 1D NMR spectra identify the types and environments of protons and carbons, 2D NMR experiments reveal how they are connected.

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. mnstate.edu A COSY spectrum of this compound would show cross-peaks connecting all three ethenyl protons to each other. It would also show correlations between adjacent protons on the naphthalene ring, helping to trace the connectivity around the rings. A cross-peak between the ethenyl proton on the alpha-carbon and the H3 proton of the ring would confirm their spatial proximity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. scribd.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signals of the ethenyl protons would show cross-peaks to the signals of the two ethenyl carbons.

Correlations from the ethenyl protons to the C1 and C2 carbons of the naphthalene ring.

Correlations from the H3 proton to the ethenyl carbons.

Correlations from H8 to the quaternary bridgehead carbons C9 and C10.

Together, these 2D NMR experiments provide unambiguous evidence for the substitution pattern and complete covalent structure of the molecule. emerypharma.comscribd.com

Isotopic Labeling for Mechanistic Insights (e.g., 13C-labeling)

Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms in organic and biological chemistry. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, or ¹H with ²H), researchers can trace the fate of specific atoms or functional groups through a reaction sequence. nih.govbeilstein-journals.org This method provides detailed mechanistic insights that are often unattainable through other means. nih.gov

In the study of biosynthetic pathways, for instance, isotopically labeled precursors are introduced into a biological system. The position of the labels in the final natural product is then determined, typically by NMR spectroscopy or mass spectrometry, revealing how the precursor was assembled and rearranged by enzymes. beilstein-journals.org This approach has been instrumental in understanding the biosynthesis of complex molecules like terpenes. nih.gov A notable example is the use of isotopically sensitive branching experiments, where the presence of a heavier isotope can alter the ratio of products formed from a common intermediate, thereby distinguishing between two possible mechanistic pathways. beilstein-journals.org

While specific studies on the ¹³C-labeling of this compound for mechanistic investigation are not extensively documented, the principles are broadly applicable. For nitroaromatic compounds, isotopic labeling could be used to:

Clarify Rearrangement Mechanisms: During certain reactions, parts of the molecule may rearrange. Labeling specific carbon atoms in the naphthalene core or the ethenyl group would allow their positions to be tracked, confirming or refuting proposed rearrangement pathways.

Investigate Biosynthetic or Degradation Pathways: If this compound were a metabolite, feeding an organism labeled precursors could uncover the intricate steps of its formation or breakdown. nih.gov

Elucidate Fragmentation in Mass Spectrometry: Labeling can help confirm the fragmentation patterns observed in mass spectrometry by showing which atoms are lost in each step.

The application of stable isotopes is crucial for gaining a deep, mechanistic understanding of chemical and biochemical transformations. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical information about the electronic structure and energy levels of a molecule. shu.ac.uk

Analysis of Electronic Transitions and Absorption Bands

The absorption of ultraviolet (UV) or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk For organic molecules like this compound, which contain unsaturated groups (chromophores), these absorptions correspond to transitions of n (non-bonding) or π (pi) electrons to a π* (pi-antibonding) excited state. tanta.edu.eg

The UV-visible spectrum of nitronaphthalene derivatives is characterized by distinct absorption bands. The presence of the nitro group (—NO₂) and the extended π-conjugation from the naphthalene ring and the ethenyl group are expected to result in strong π → π* transitions. elte.hu The nitro group also has non-bonding electrons, making n → π* transitions possible, although these are typically weaker. tanta.edu.eg

Studies on related compounds, such as 1-nitronaphthalene (B515781) (1-NN) and 2-nitronaphthalene (B181648) (2-NN), provide a basis for understanding the spectrum of this compound. Excitation of 1-NN at 340 or 360 nm populates the first excited singlet state, S₁(ππ*). aip.orgnih.gov The addition of the ethenyl group in conjugation with the naphthalene system would likely shift the absorption bands to longer wavelengths (a bathochromic shift) due to the extended delocalization of π-electrons, which lowers the energy gap between the ground and excited states. youtube.com

| Transition Type | Orbitals Involved | Typical Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | An electron from a π bonding orbital is promoted to a π antibonding orbital. | 200-400 nm | High (ε = 1,000-10,000) |

| n → π | An electron from a non-bonding orbital (e.g., on the oxygen of the nitro group) is promoted to a π antibonding orbital. | >300 nm | Low (ε = 10-100) |

Excited State Dynamics and Photophysical Processes (e.g., intersystem crossing)

Upon photoexcitation, several photophysical processes can occur. For nitroaromatic compounds, one of the most significant is intersystem crossing (ISC), a non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet state, S₁, to a triplet state, T₁). d-nb.inforsc.org This process is remarkably efficient in nitronaphthalene derivatives. d-nb.info

Studies on 1-nitronaphthalene and 2-nitronaphthalene reveal that after excitation to the S₁ state, the molecule undergoes ultrafast ISC to the triplet manifold in a timescale ranging from sub-100 femtoseconds to a few picoseconds. aip.orgacs.orgresearchgate.net This rapid ISC is a defining characteristic of nitroaromatic compounds and is attributed to strong spin-orbit coupling between singlet and triplet states of different orbital types (e.g., ¹ππ* and ³nπ*), in line with El-Sayed's rule. rsc.orgresearchgate.net

The deactivation mechanism for 2-nitronaphthalene (a close analogue) has been modeled as follows:

Photoexcitation: The molecule is excited to a singlet charge-transfer state, S_CT(ππ*). rsc.org

Internal Conversion (IC): Ultrafast IC (sub-100 fs) populates a lower-energy singlet state, S_LE(nπ*). d-nb.info

Intersystem Crossing (ISC): The molecule then crosses to the triplet manifold via two primary pathways with a time constant of about 0.7 ps. d-nb.info

Triplet Relaxation: The system rapidly relaxes to the lowest triplet state (T₁). d-nb.inforsc.org

The T₁ state of 1-nitronaphthalene is formed within a few picoseconds and then decays back to the ground state over microseconds. nih.govacs.org A minor decay channel from the initial excited singlet state can also involve conformational relaxation (rotation of the nitro group) to a dissociative state, which may lead to photochemistry. nih.gov

| Compound | Process | Timescale | Reference |

|---|---|---|---|

| 1-Nitronaphthalene | S₁ Decay (ISC) | < 200 fs | aip.orgnih.gov |

| 1-Nitronaphthalene | T₁ Formation | 2-4 ps | aip.org |

| 2-Nitronaphthalene | Intersystem Crossing (ISC) | ~0.7 ps | d-nb.info |

| 2-Methyl-1-nitronaphthalene | S₁ Decay | < 200 fs | acs.org |

Solvatochromic Behavior and Solvent Effects on Spectra

Solvatochromism describes the change in the position, intensity, and shape of absorption bands when the polarity of the solvent is changed. vlabs.ac.innih.gov These changes occur because solvents can stabilize the ground and excited states of a solute molecule to different extents. youtube.com

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the more polar excited state is stabilized more than the ground state. tanta.edu.egyoutube.com Conversely, for n → π* transitions, an increase in solvent polarity often causes a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can interact strongly with polar solvents (e.g., through hydrogen bonding), lowering the ground state energy more than the excited state energy and thus increasing the energy gap for the transition. youtube.com

Studies on nitro-substituted aromatic compounds confirm their solvatochromic behavior. qnl.qaacs.org For example, the absorption spectrum of a nitro-substituted pyridocoumarin shows a noticeable shift to shorter wavelengths (negative solvatochromism) in more polar solvents for a band in the visible region, which is often indicative of an n → π* transition. qnl.qa The absorption maxima of various dyes are known to shift depending on the solvent's polarity, hydrogen bonding capability, and refractive index. biointerfaceresearch.com Therefore, the electronic spectrum of this compound is expected to be sensitive to the solvent environment. vlabs.ac.in

| Transition | Effect of Increasing Solvent Polarity | Reason |

|---|---|---|

| π → π | Bathochromic Shift (to longer λ) | The excited state is typically more polar and is stabilized more than the ground state. |

| n → π | Hypsochromic Shift (to shorter λ) | The ground state is stabilized by hydrogen bonding or dipole-dipole interactions with the solvent. |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns. researchgate.netaip.org

For this compound (C₁₂H₉NO₂), the molecular ion peak (M⁺˙) in an electron ionization (EI) mass spectrum would appear at an m/z corresponding to its molecular weight. The fragmentation of nitronaphthalene derivatives under EI-MS typically involves several characteristic pathways. researchgate.net Common fragmentation includes the loss of the nitro group (NO₂) or parts of it, such as NO and O. researchgate.netacs.org

Key fragmentation pathways for nitronaphthalenes include:

Loss of NO₂: [M - NO₂]⁺

Loss of NO: [M - NO]⁺

Loss of O: [M - O]⁺ followed by rearrangement.

Loss of CO: After initial fragmentation, the loss of a neutral carbon monoxide molecule is also a common pathway for nitroarenes. researchgate.net

The mass spectrum of 1-nitronaphthalene shows distinct peaks corresponding to these losses, which helps in its identification. researchgate.net For this compound, additional fragmentation involving the ethenyl group (e.g., loss of C₂H₂) would also be expected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Hyphenated Analytical Techniques

Hyphenated techniques combine a separation method (like chromatography) with a detection method (like mass spectrometry) to analyze complex mixtures with high sensitivity and selectivity. chemijournal.comnih.gov

For the analysis of nitroaromatic compounds, including nitronaphthalenes, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful and commonly used methods. chromatographyonline.com GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is used for less volatile, thermolabile, or highly polar compounds. actascientific.com

These techniques are widely applied in environmental analysis to detect and quantify trace levels of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like nitronaphthalenes. chromatographyonline.comepa.gov For instance, an ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the detection of nitro-PAH metabolites in urine samples, demonstrating the high sensitivity of these hyphenated approaches. chromatographyonline.comchromatographyonline.com The combination of chromatographic separation with the structural information from mass spectrometry allows for confident identification and quantification of specific isomers like this compound even in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the characterization of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for assessing the purity of a sample and for resolving it from its isomers. epa.gov

In a typical GC-MS analysis, the this compound sample is first vaporized in a heated injector and then carried by an inert gas through a capillary column. scitepress.org The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. Due to their structural differences, isomers of ethenyl-nitronaphthalene will exhibit different retention times, allowing for their effective separation. For instance, in the analysis of the parent compound naphthalene, 1-nitronaphthalene and 2-nitronaphthalene can be separated, showing distinct retention times. scitepress.org A similar separation would be expected for the ethenyl derivatives.

Following separation in the GC column, the molecules enter the mass spectrometer, where they are ionized. mdpi.com Several ionization techniques can be employed, including Electron Ionization (EI), Positive Chemical Ionization (PCI), and Negative Chemical Ionization (NCI). While EI mode produces numerous fragment ions useful for structural elucidation, it may result in less sensitive molecular ions. mdpi.com In contrast, NCI mode can produce a strong molecular ion peak ([M-H]⁻), offering high sensitivity and selectivity for nitroaromatic compounds. mdpi.com The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for this compound.

The purity of a this compound sample can be determined by calculating the area of its chromatographic peak relative to the total area of all peaks in the chromatogram. scitepress.org For example, GC-MS analysis has been used to show that the nitration of naphthalene can yield a product containing 96% 1-nitronaphthalene and 4% 2-nitronaphthalene, demonstrating the technique's utility in quantifying product purity and isomer distribution. scitepress.org

Key Research Findings from GC-MS Analysis:

Isomer Separation: Chromatographic methods are capable of separating isomers like 1- and 2-nitronaphthalene, which elute at different times. scitepress.org

Ionization Modes: For the related compound 1-nitronaphthalene, Negative Chemical Ionization (NCI) was found to provide higher sensitivity and selectivity compared to Electron Ionization (EI) or Positive Chemical Ionization (PCI). mdpi.comresearchgate.net The sensitivity under NCI conditions can be 3 to 15 times higher than with EI. mdpi.com

High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer like an Orbitrap, the exact mass of 1-nitronaphthalene has been determined with high accuracy (m/z found: 173.04720), which is crucial for unambiguous identification. scitepress.org

Below is a table summarizing typical parameters for the GC-MS analysis of nitronaphthalene compounds.

| Parameter | Condition | Source |

|---|---|---|

| GC System | TRACE 1310 Gas Chromatograph | scitepress.orgnih.gov |

| Column | Thermo Scientific Trace GOLD TG5-SilMS or Agilent HP-5MS (30 m × 0.25 mm × 0.25 µm) | scitepress.orgnih.gov |

| Carrier Gas | Helium at 1.2 mL/min | scitepress.org |

| Injector Temperature | 280 °C | scitepress.org |

| Oven Program | Initial 70°C for 2 min, ramp to 130°C at 5°C/min, to 180°C at 10°C/min, to 285°C at 5°C/min, hold 1 min | nih.gov |

| Mass Spectrometer | Thermo Scientific Exactive GC Orbitrap or Agilent 7000 Triple Quadrupole | scitepress.orggcms.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) | mdpi.comnih.gov |

| Mass Range | 33–750 m/z | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. text2fa.ir Its versatility allows for a wide range of stationary and mobile phases, enabling the development of highly selective methods for complex mixtures. text2fa.irksu.edu.sa Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, this compound is dissolved in a suitable solvent and injected into the system. The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). nih.govnih.gov The separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. By using a gradient elution, where the proportion of the organic solvent is increased over time, compounds with varying polarities can be effectively separated and eluted from the column. researchgate.net

Quantification of this compound is typically achieved using a UV-Vis or photodiode array (PDA) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region. oup.comresearchgate.net For instance, analytes can be monitored at a wavelength of 230 nm or 280 nm. nih.govoup.com The method's performance is validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). oup.com For related nitronaphthalene compounds, validated methods have demonstrated excellent linearity over specific concentration ranges (e.g., 0.150–5.000 μg/mL for 1-nitronaphthalene). nih.govoup.com

For enhanced sensitivity, HPLC can be coupled with a fluorescence detector (FLD) after a pre-column reduction step that converts the non-fluorescent nitro-PAHs into highly fluorescent amino-PAHs. acs.org This approach can lower detection limits significantly, making it suitable for trace-level analysis. acs.org

Key Research Findings from HPLC Analysis:

Separation Efficiency: Optimized gradient elution methods on a C18 column can successfully separate multiple naphthalene derivatives, including 1-nitronaphthalene and 2-nitronaphthalene, in a single run. nih.govresearchgate.net

Quantification and Validation: A validated RP-HPLC method for 1-nitronaphthalene showed a linear response with a correlation coefficient of 0.9998 and mean recoveries between 90–110%. nih.govoup.com

High Sensitivity: The combination of pre-column nitro-reduction with Ultra-Performance Liquid Chromatography and Fluorescence Detection (UPLC-FLD) allows for the sensitive quantification of 1-nitronaphthalene with detection limits as low as 0.59 μg/kg in complex matrices. acs.org

The table below summarizes typical parameters for the HPLC analysis of nitronaphthalene compounds.

Computational Chemistry and Theoretical Studies on 1 Ethenyl 2 Nitronaphthalene

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) has become a favored method for calculating the electronic structure of molecular systems due to its high accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and thermodynamic properties. researchgate.net By modeling the electron correlation effects efficiently, DFT provides a robust foundation for analyzing complex molecules like 1-Ethenyl-2-nitronaphthalene.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to its atomic coordinates. For this compound, this optimization would be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net

The resulting optimized geometry would reveal key structural parameters. The naphthalene (B1677914) core is expected to be largely planar. However, the orientations of the ethenyl and nitro substituents are of particular interest. Steric interactions between adjacent groups can cause them to twist out of the plane of the aromatic ring. In similar molecules like 1-nitronaphthalene (B515781), the nitro group is known to have a significant dihedral angle with the ring due to steric hindrance. A similar, albeit potentially different, effect would be quantified for this compound, defining the precise bond lengths, bond angles, and dihedral angles that characterize its lowest-energy conformation.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Naphthalene. (Note: This table provides example data to illustrate typical results from a DFT geometry optimization and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-NO₂ | 1.44 Å |

| Bond Length | N-O | 1.22 Å |

| Bond Length | C=C (ethenyl) | 1.34 Å |

| Bond Angle | C-C-N (nitro) | 118.5° |

| Dihedral Angle | C-C-N-O | 45.0° |

Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and their corresponding intensities can be used to simulate the theoretical spectra, which aids in the assignment of experimental spectral bands. researchgate.net

For this compound, the analysis would identify characteristic vibrations:

Nitro Group (NO₂): Strong symmetric and asymmetric stretching modes, typically appearing in the 1300-1600 cm⁻¹ region.

Ethenyl Group (-CH=CH₂): C=C stretching vibration around 1620-1680 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹.

Naphthalene Ring: Aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and various C-C ring stretching and bending modes in the fingerprint region (below 1600 cm⁻¹).

A comparison between the theoretical and experimental spectra allows for a detailed understanding of the molecule's vibrational properties. To improve agreement with experimental data, calculated frequencies are often uniformly scaled to account for anharmonicity and basis set deficiencies. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments. (Note: This table shows example vibrational modes and is for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν₁ | 3085 | 3080 | Aromatic C-H Stretch |

| ν₂ | 1525 | 1520 | Asymmetric NO₂ Stretch |

| ν₃ | 1345 | 1340 | Symmetric NO₂ Stretch |

| ν₄ | 1630 | 1625 | Ethenyl C=C Stretch |

Beyond geometry and vibrations, computational chemistry provides a detailed picture of the electronic distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring and the ethenyl group, which can donate π-electrons. The LUMO is anticipated to be localized mainly on the electron-withdrawing nitro group and the adjacent aromatic carbon atoms. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and ease of electronic excitation. wuxiapptec.comnih.gov This gap is instrumental in predicting the electronic absorption spectra, as the lowest-energy transition often corresponds to the HOMO→LUMO excitation.

Table 3: Illustrative Frontier Molecular Orbital Energies. (Note: These values are examples to illustrate the concept and are not specific to this compound.)

| Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.70 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It plots the electrostatic potential onto the electron density surface, using colors to indicate different potential regions. MEP maps are valuable for predicting sites of electrophilic and nucleophilic attack. acs.org

In an MEP map of this compound:

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These are expected around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack or hydrogen bonding.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These are typically found around the hydrogen atoms.

Green Regions: Indicate neutral potential.

The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights from FMO analysis. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the calculated wavefunction into a set of localized orbitals that correspond to the chemist's intuitive picture of Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.de This analysis provides quantitative information about bonding interactions, charge distribution, and intramolecular charge transfer (hyperconjugation). researchgate.neticm.edu.pl

Key insights from an NBO analysis of this compound would include:

Hybridization: The sp² hybridization of the aromatic carbons and the hybridization of the nitrogen and oxygen atoms in the nitro group.

Charge Delocalization: Quantifying the delocalization of π-electrons across the naphthalene, ethenyl, and nitro systems.

Hyperconjugative Interactions: NBO analysis calculates the stabilization energies (E⁽²⁾) arising from interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions would be expected between the lone pairs on the nitro group's oxygen atoms (donors) and the antibonding π* orbitals of the naphthalene ring (acceptors), as well as interactions involving the π-system of the ethenyl group. These interactions are crucial for understanding the electronic communication between the substituent groups and the aromatic ring. wisc.edu

Table 4: Illustrative Second-Order Perturbation Analysis of Fock Matrix in NBO Basis. (Note: This table provides an example of NBO analysis results and is for illustrative purposes only.)

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (O) in NO₂ | π* (C-C) in Ring | 5.2 | Lone Pair → Antibonding π |

| π (C=C) in Ethenyl | π* (C-C) in Ring | 15.8 | π-π* Conjugation |

| π (C-C) in Ring | π* (N-O) in NO₂ | 8.1 | π-π* Conjugation |

Electronic Structure Analysis

Charge Distribution and Dipole Moments

No specific theoretical calculations or experimental data on the charge distribution or dipole moment for This compound were found in the available search results. While studies on the dipole moments of other nitronaphthalene derivatives exist, this information is not directly applicable to the unique electronic structure of this compound.

Reactivity Indices and Sites (e.g., electrophilicity, nucleophilicity, hardness, softness)

There were no computational studies found that report on the reactivity indices such as electrophilicity, nucleophilicity, hardness, or softness for This compound . While global and local reactivity indices have been calculated for other nitronaphthalenes in the context of reactions like Diels-Alder cycloadditions, this specific compound has not been the subject of such an analysis in the available literature. researchgate.netresearchgate.net

Molecular Dynamics Simulations

No records of molecular dynamics simulations specifically investigating This compound were found in the conducted searches.

Conformational Landscape Exploration

There is no available research from the conducted searches that explores the conformational landscape of This compound . The conformational preferences, particularly the orientation of the ethenyl and nitro groups relative to the naphthalene core, would require specific computational modeling that has not been published in the searched sources.

Interactions with Solvent Environments (Solvation Models)

The interaction of nitroaromatic compounds like this compound with their solvent environment is critical in determining their physical properties and chemical reactivity. Computational solvation models are instrumental in elucidating these interactions at a molecular level. While direct studies on this compound are not extensively documented, research on the closely related compound 1-nitronaphthalene provides significant insights into the methodologies employed.

Theoretical investigations of solute-solvent interactions often utilize both implicit and explicit solvation models. Implicit models, such as the Conductor-like Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is effective in capturing the bulk electrostatic effects of the solvent. conicet.gov.ar For instance, in studying the Diels-Alder reactions of 1-nitronaphthalene, DFT calculations using PCM have been employed to model the decelerating effect of the solvent on the reaction rate due to the significant solvation of the reactants. conicet.gov.ar

Explicit solvation models, where individual solvent molecules are included in the quantum mechanical calculation, offer a more detailed picture, particularly when specific interactions like hydrogen bonding are dominant. rsc.org Time-dependent DFT (TD-DFT) calculations on nitrophenols have shown that explicit solvent molecules can significantly influence excited-state properties and reactivity, an effect that would be equally relevant for this compound. rsc.org For 1-nitronaphthalene, theoretical studies of its excited states have incorporated solvent effects to better align calculated absorption spectra with experimental data. aip.org For example, simulations using a sequential quantum mechanics/molecular mechanics (QM/MM) approach, which combines high-level quantum calculations on the solute with a classical mechanical description of the solvent, have successfully reproduced the red shift observed in the absorption spectrum of 1-nitronaphthalene in methanol. aip.org

Molecular dynamics (MD) simulations provide a dynamic view of the solvation process. For 1-nitronaphthalene, MD simulations have been used to analyze the dissolution behavior from the perspective of solute-solvent interactions. researchgate.netresearchgate.net These simulations, complemented by analyses such as Molecular Electrostatic Potential (MEP) surfaces and Hirshfeld surface analysis, offer a visual understanding of the charge distribution and intermolecular interactions that govern solubility. researchgate.netresearchgate.net

Thermodynamic solvation models are used to correlate experimental data, such as solubility, with solvent properties. For 1-nitronaphthalene, experimental solubility data in various organic solvents have been successfully correlated using models like the modified Apelblat equation and the Wilson model. researchgate.netresearchgate.net These models confirm that the dissolution process for 1-nitronaphthalene is typically endothermic and entropy-driven. researchgate.netresearchgate.net The Abraham general solvation model is another powerful tool that uses solute descriptors to predict saturation solubility in different organic solvents. cdnsciencepub.com

| Solvation Model/Method | Application/Insight | Example Compound(s) | Reference |

|---|---|---|---|

| Polarizable Continuum Model (PCM) | Calculates bulk solvent effects on reaction rates and electronic spectra. | 1-Nitronaphthalene, Nitrophenols | conicet.gov.arrsc.org |

| Explicit Solvent Models (QM/MM) | Models specific solute-solvent interactions like hydrogen bonding and their effect on excited states. | 1-Nitronaphthalene, Nitrophenols | rsc.orgaip.org |

| Molecular Dynamics (MD) | Simulates the dynamic process of dissolution and analyzes solute-solvent interaction energies. | 1-Nitronaphthalene | researchgate.netresearchgate.net |

| Modified Apelblat / Wilson Models | Correlates experimental solubility data and calculates thermodynamic properties of mixing. | 1-Nitronaphthalene | researchgate.netresearchgate.net |

| Abraham Solvation Model | Predicts solubility and partition coefficients based on solute and solvent descriptors. | General Nonelectrolytes | cdnsciencepub.com |

Theoretical Studies of Structure-Reactivity Relationships